Lithium nickel

Cathode Material Synthesis Coprecipitation Solid-State Reaction

Lithium nickel oxide (LiNiO₂, CAS 12031-65-1) is the cobalt-free endmember of NMC cathodes. Its electrochemical performance is exceptionally sensitive to synthesis method—Li⁺/Ni²⁺ cation mixing directly governs specific capacity, cycling stability, and rate capability. This is NOT a drop-in replacement: each lot must be validated for stoichiometric fidelity. Ideal as a rigorous control material for doping/coating studies, surface reactivity and solid-state electrolyte interface research, and extreme-voltage cycling protocols.

Molecular Formula LiNi
Molecular Weight 65.7 g/mol
CAS No. 67907-41-9
Cat. No. B8467649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium nickel
CAS67907-41-9
Molecular FormulaLiNi
Molecular Weight65.7 g/mol
Structural Identifiers
SMILES[Li].[Ni]
InChIInChI=1S/Li.Ni
InChIKeyRSNHXDVSISOZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Nickel Oxide (LiNiO₂, CAS 67907-41-9): A High-Capacity Layered Cathode Material for Next-Generation Lithium-Ion Batteries


Lithium nickel oxide (LiNiO₂, CAS 67907-41-9) is a layered transition metal oxide belonging to the α-NaFeO₂ structural family [1]. As the cobalt-free endmember of the commercially important LiNi₁₋ₓ₋yMnₓCoyO₂ (NMC) cathode family, LiNiO₂ possesses a high theoretical specific capacity of ~275 mAh/g, derived from the Ni³⁺/Ni⁴⁺ redox couple . Its synthesis typically involves high-temperature solid-state reactions of lithium and nickel precursors, requiring precise stoichiometric control and an oxygen-rich atmosphere to minimize Li⁺/Ni²⁺ cation mixing, a primary factor influencing its electrochemical performance [1].

Why Generic Substitution of Lithium Nickel Oxide (LiNiO₂) is Not Straightforward: The Critical Impact of Synthesis and Stoichiometry


LiNiO₂ cannot be simply substituted with another layered oxide or even a different lot of nominally 'LiNiO₂' without rigorous evaluation. Its electrochemical performance is exceptionally sensitive to synthesis route and stoichiometry. The inherent tendency for Li⁺/Ni²⁺ cation mixing, where nickel ions occupy lithium sites, creates a departure from the ideal LiNiO₂ formula, represented as [Li₁₋zNi²⁺z]₃a[Ni²⁺zNi³⁺₁₋z]₃b[O₂]₆c [1]. This defect directly impedes lithium-ion diffusion and causes local structural collapse during initial charging [1]. Consequently, the specific capacity, cycling stability, and rate capability of a given LiNiO₂ material are direct functions of the synthesis conditions (e.g., solid-state vs. coprecipitation, calcination temperature, oxygen partial pressure) that control the degree of this cation mixing [2]. A material with 2% excess nickel on lithium sites (z=0.02) will behave drastically differently from one with higher disorder, making a simple comparison based on chemical formula alone insufficient for procurement.

Quantitative Differentiators of Lithium Nickel Oxide (LiNiO₂, CAS 67907-41-9): Performance Benchmarks and Comparative Data


Synthesis Route Matters: Coprecipitation-Derived LiNiO₂ vs. Solid-State-Derived LiNiO₂

The synthesis route for LiNiO₂ significantly impacts its discharge capacity and cycling stability. A direct head-to-head comparison showed that LiNiO₂ synthesized via coprecipitation (C-LNO) outperformed material made via a conventional solid-state route (SS-LNO) in initial capacity and capacity retention [1].

Cathode Material Synthesis Coprecipitation Solid-State Reaction Electrochemical Performance

Morphology Control: LiNiO₂ Nanosheets vs. Conventional LiNiO₂ Powders

Engineering LiNiO₂ into a 2D nanosheet morphology dramatically enhances its rate capability compared to conventional bulk powder morphologies. LiNiO₂ nanosheets retained a specific capacity of 69.7 mAh g⁻¹ at a high 5C rate, a value that would be significantly lower for typical LiNiO₂ powders due to slower solid-state Li⁺ diffusion [1].

Nanostructured Cathodes LiNiO2 Nanosheets Rate Capability Lithium-Ion Diffusion

Surface Engineering: ALD-Alumina Coated LiNiO₂ vs. Uncoated LiNiO₂ in Pouch Cells

Applying an ultrathin AlxOy coating via atomic layer deposition (ALD) to polycrystalline LiNiO₂ powder significantly improves long-term cycling stability. A direct comparison in high-mass-loading pouch cells showed that ALD-coated LiNiO₂ retained 91.2% of its capacity after 100 cycles, a marked improvement over the uncoated baseline [1].

Surface Coating Atomic Layer Deposition (ALD) Capacity Retention Pouch Cell Testing

Defect Engineering: Reducing Li⁺/Ni²⁺ Disorder for Enhanced Performance

The degree of Li⁺/Ni²⁺ cation mixing (disorder) is a key structural parameter that dictates LiNiO₂'s performance. A patented method enables the preparation of 'substantially defect-free' layered LiNiO₂ with no more than 1.2% disorder between lithium and transition metal layers [1]. This is significantly lower than the >2-4% disorder often found in conventionally synthesized LiNiO₂ [2].

Cation Mixing Defect Control XRD Structural Refinement LiNiO2 Stoichiometry

Cobalt-Free High-Nickel Cathodes: LiNiO₂ as a Foundational Material

LiNiO₂ serves as the high-capacity foundation for developing cobalt-free or low-cobalt cathode materials, which address the high cost and ethical concerns associated with cobalt [1]. While NMC (LiNiₓMnyCozO₂) materials balance performance, they rely on cobalt for stability. Research into doping LiNiO₂ with elements like Al, Mg, Mn, Ti, and W aims to achieve comparable or superior stability and performance without cobalt [2].

Cobalt-Free Cathodes High-Nickel Layered Oxides Cost Reduction Sustainable Battery Materials

Optimal Research and Industrial Scenarios for Procuring Lithium Nickel Oxide (LiNiO₂, CAS 67907-41-9)


Fundamental Research on Cobalt-Free High-Energy Cathodes

LiNiO₂ is the ideal baseline material for academic and industrial R&D focused on understanding the intrinsic properties and failure mechanisms of cobalt-free high-nickel layered oxides [1]. It serves as the essential control material for evaluating the efficacy of novel doping [2], coating, and synthesis strategies aimed at stabilizing the structure and improving cycle life without cobalt .

Development of Advanced Synthesis and Processing Protocols

The extreme sensitivity of LiNiO₂'s performance to synthesis conditions (e.g., coprecipitation vs. solid-state [1]) and morphology (e.g., nanosheets [2]) makes it a demanding and informative material for developing and validating new manufacturing processes. Researchers and process engineers can use LiNiO₂ to benchmark the quality and consistency of their synthesis equipment and protocols, with the resulting electrochemical data providing a direct measure of process control.

Investigating Surface and Interface Phenomena in Batteries

Due to its highly reactive surface, LiNiO₂ is an excellent model system for studying cathode-electrolyte interfacial degradation mechanisms [1]. This makes it a valuable material for research into protective surface coatings (like ALD AlxOy [1]), electrolyte additives, and novel solid-state electrolyte interfaces. Procurement is justified when the research goal is to isolate and solve surface-driven degradation, as LiNiO₂'s bulk properties are well-characterized and its surface instability is pronounced.

Benchmarking High-Voltage or High-Rate Performance Limits

LiNiO₂ offers a high theoretical capacity [1] and, in optimized morphologies like nanosheets, can demonstrate significant rate capability [2]. This makes it a suitable material for fundamental studies pushing the boundaries of high-voltage cycling (e.g., >4.2 V) or fast-charging protocols. Researchers can use LiNiO₂ to investigate the fundamental structural and electrochemical limits of the layered oxide structure under extreme conditions, providing insights applicable to the broader class of high-nickel cathodes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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